

Spectroscopic Profile of 4-Propylcyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Propylcyclohexanone

Cat. No.: B1345700

[Get Quote](#)

Introduction

4-Propylcyclohexanone (CAS No: 40649-36-3, Molecular Formula: C₉H₁₆O, Molecular Weight: 140.22 g/mol) is a ketone derivative of cyclohexane with a propyl substituent at the 4-position.[1][2][3][4] As a valuable chemical intermediate in organic synthesis, a thorough understanding of its spectroscopic characteristics is essential for researchers, scientists, and professionals in drug development for quality control, reaction monitoring, and structural confirmation. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-propylcyclohexanone**, complete with detailed experimental protocols and a logical workflow for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for **4-propylcyclohexanone**.

Note: Experimental NMR data with complete peak assignments for **4-propylcyclohexanone** is not readily available in the public domain. The following data is based on spectral prediction and should be used as a reference.

¹H NMR Spectral Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.2 - 2.4	m	4H	H-2, H-6
~1.9 - 2.1	m	2H	H-3a, H-5a (axial)
~1.4 - 1.6	m	1H	H-4
~1.2 - 1.4	m	2H	H-3e, H-5e (equatorial)
~1.2 - 1.4	m	2H	-CH ₂ -CH ₂ -CH ₃
~1.2 - 1.4	m	2H	-CH ₂ -CH ₂ -CH ₃
~0.9	t	3H	-CH ₂ -CH ₂ -CH ₃

¹³C NMR Spectral Data

While a definitive experimental spectrum with assignments is unavailable, a ¹³C NMR spectrum is accessible through public databases.[\[2\]](#) The predicted chemical shifts are as follows:

Chemical Shift (δ) ppm	Assignment
~211	C=O (C-1)
~41	C-2, C-6
~37	-CH ₂ -CH ₂ -CH ₃
~34	C-4
~30	C-3, C-5
~20	-CH ₂ -CH ₂ -CH ₃
~14	-CH ₂ -CH ₂ -CH ₃

Infrared (IR) Spectroscopy

The IR spectrum of **4-propylcyclohexanone**, available from the NIST/EPA Gas-Phase Infrared Database, displays characteristic absorption bands corresponding to its functional groups.^[3]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2930	Strong	C-H stretch (alkyl)
~2860	Strong	C-H stretch (alkyl)
~1715	Strong	C=O stretch (ketone)
~1450	Medium	C-H bend (methylene)
~1375	Medium	C-H bend (methyl)

Mass Spectrometry (MS)

The electron ionization mass spectrum of **4-propylcyclohexanone** is characterized by a molecular ion peak and several key fragment ions.^[1]

m/z	Relative Intensity	Assignment
140	~20%	[M] ⁺ (Molecular Ion)
98	~70%	[M - C ₃ H ₆] ⁺ (McLafferty rearrangement)
83	~40%	[M - C ₄ H ₇] ⁺
70	~50%	
55	~100%	
41	~85%	

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

NMR Spectroscopy Protocol

Objective: To acquire ^1H and ^{13}C NMR spectra for structural elucidation.

Materials:

- **4-Propylcyclohexanone** sample
- Deuterated chloroform (CDCl_3)
- NMR tubes (5 mm)
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of **4-propylcyclohexanone** in ~0.6 mL of CDCl_3 in a clean, dry vial.
- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
- Spectrometer Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock onto the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR Acquisition:
 - Set the spectral width to approximately 12 ppm.
 - Use a 30° pulse angle and a relaxation delay of 1-2 seconds.
 - Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Set the spectral width to approximately 220 ppm.

- Use a proton-decoupled pulse sequence.
- Employ a 45° pulse angle and a relaxation delay of 2-5 seconds.
- Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the spectra and perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
 - Integrate the peaks in the ¹H NMR spectrum.

FT-IR Spectroscopy Protocol

Objective: To identify the functional groups present in **4-propylcyclohexanone**.

Materials:

- **4-Propylcyclohexanone** sample (liquid)
- FT-IR spectrometer with a liquid sample holder or an Attenuated Total Reflectance (ATR) accessory.
- Salt plates (e.g., NaCl or KBr) if using a liquid cell.

Procedure (using ATR):

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.
- Sample Application: Place a small drop of **4-propylcyclohexanone** directly onto the ATR crystal.

- Spectrum Acquisition:
 - Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing:
 - The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Label the significant peaks.

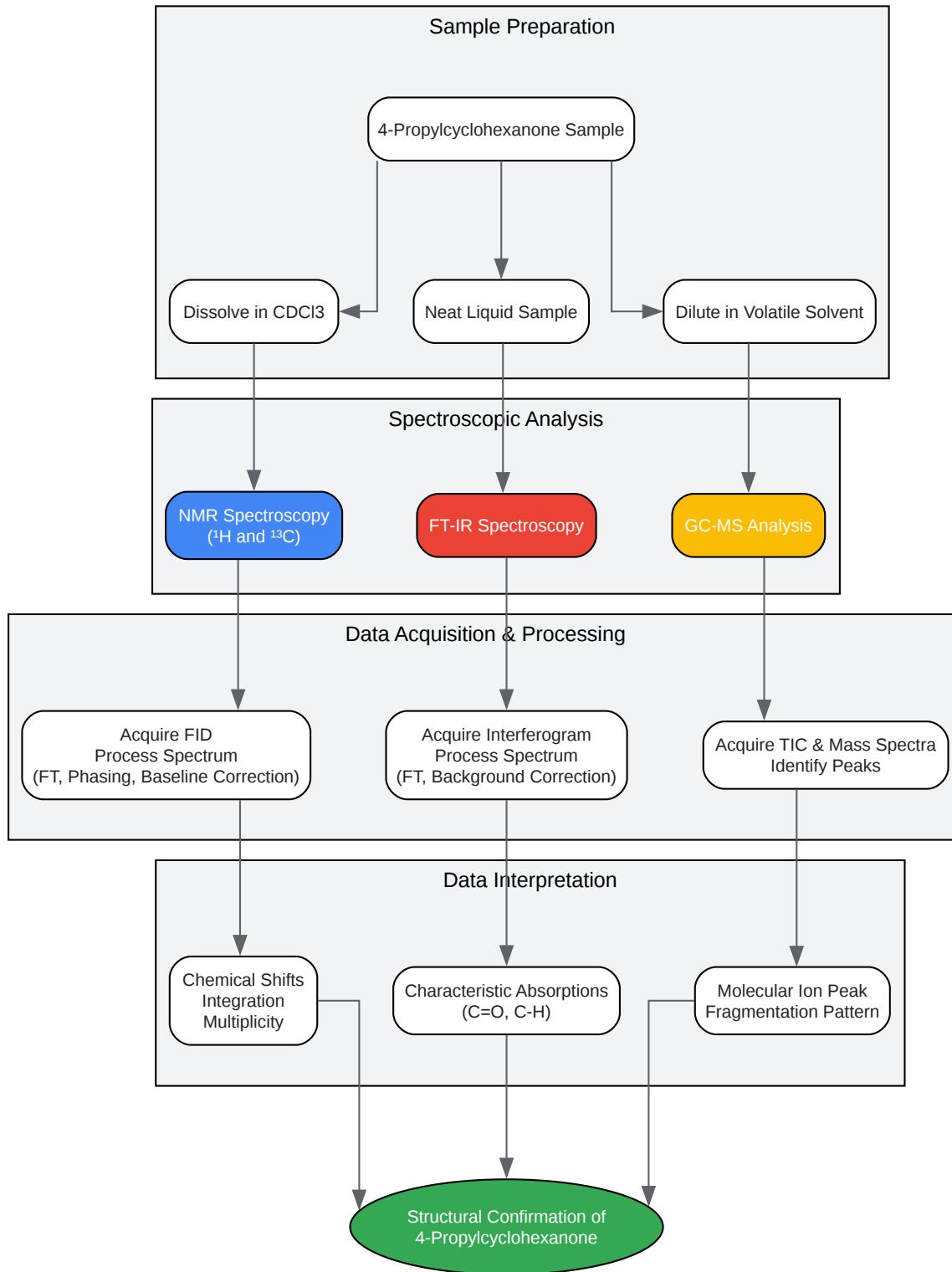
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To determine the molecular weight and fragmentation pattern of **4-propylcyclohexanone**.

Materials:

- **4-Propylcyclohexanone** sample
- A suitable volatile solvent (e.g., dichloromethane or hexane)
- GC-MS instrument equipped with a capillary column (e.g., DB-5ms or equivalent).

Procedure:


- Sample Preparation: Prepare a dilute solution of **4-propylcyclohexanone** (e.g., 1 mg/mL) in the chosen solvent.
- GC-MS Instrument Setup:
 - Injector: Set the injector temperature to 250 °C. Use a split injection mode (e.g., 50:1 split ratio).
 - GC Oven Program:

- Initial temperature: 50 °C, hold for 2 minutes.
- Ramp: Increase to 250 °C at a rate of 10 °C/min.
- Final hold: Hold at 250 °C for 5 minutes.
- Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
- Mass Spectrometer:
 - Ionization mode: Electron Ionization (EI) at 70 eV.
 - Mass range: Scan from m/z 35 to 300.
 - Ion source temperature: 230 °C.
 - Quadrupole temperature: 150 °C.
- Injection and Acquisition: Inject 1 µL of the prepared sample into the GC-MS. Start the data acquisition.
- Data Analysis:
 - Identify the peak corresponding to **4-propylcyclohexanone** in the total ion chromatogram (TIC).
 - Extract the mass spectrum for this peak.
 - Identify the molecular ion peak and analyze the fragmentation pattern.

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **4-propylcyclohexanone**.

Workflow for Spectroscopic Analysis of 4-Propylcyclohexanone

[Click to download full resolution via product page](#)

Caption: Spectroscopic analysis workflow for **4-propylcyclohexanone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Propylcyclohexanone [webbook.nist.gov]
- 2. 4-Propylcyclohexanone | C9H16O | CID 142482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Propylcyclohexanone [webbook.nist.gov]
- 4. 4-Propylcyclohexanone [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Propylcyclohexanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1345700#4-propylcyclohexanone-spectral-data-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com